Methyl 4-cyanofuran-2-carboxylate
Overview
Description
Methyl 4-cyanofuran-2-carboxylate, commonly known as MCF, is an important chemical compound used in various scientific and industrial applications. It is a colorless, crystalline solid, and is soluble in water and other organic solvents. MCF is a versatile compound, and has been used in the synthesis of a variety of compounds, as well as in the production of pharmaceuticals, pesticides, and other products. In addition, MCF has been studied for its potential applications in medicine, biochemistry, and other areas. In
Scientific Research Applications
1. Synthesis of Substituted Furans
Methyl 4-cyanofuran-2-carboxylate has been utilized in the regioselective synthesis of various substituted furans. For instance, Huynh et al. (2014) demonstrated the preparation of methyl 5-substituted 2-aminofuran-4-keto-3-carboxylates using a multicomponent reaction strategy, highlighting its utility in creating structurally diverse furans (Huynh et al., 2014).
2. Oxidative Cyclization in Organic Synthesis
Burgaz et al. (2007) explored the use of this compound in oxidative cyclization processes. They achieved the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides from 3-oxopropanenitriles and unsaturated amides, demonstrating its versatility in organic synthesis (Burgaz et al., 2007).
3. Domino Reaction in Pharmaceutical Synthesis
Liu et al. (2017) developed an efficient synthetic method for preparing 4-cyanofuran-3-carboxylate derivatives. This method involved a domino reaction of 1-cyanocyclopropane-1-carboxylates, showcasing the compound's potential in pharmaceutical synthesis (Liu et al., 2017).
4. Role in Catalytic Reactions
Ruiz-Olalla et al. (2015) utilized derivatives of this compound in catalyzing asymmetric Michael additions of ketones to nitroalkenes. This highlights its application in catalytic reactions, particularly in producing chiral compounds (Ruiz-Olalla et al., 2015).
5. Development of Fluorescent Probes
Huang et al. (2018) investigated ester-derivatized indoles, including methyl indole-4-carboxylate, as potential fluorescent probes for studying local protein environments. This research indicates the potential of this compound derivatives in the development of spectroscopic probes (Huang et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-cyanofuran-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMAJZKPNPNPHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CO1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666570 | |
Record name | Methyl 4-cyanofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
357289-65-7 | |
Record name | Methyl 4-cyanofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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